![molecular formula C15H15N3O2 B2903351 N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide CAS No. 941963-26-4](/img/structure/B2903351.png)
N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide, commonly known as AQ-III, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxalamide derivatives and has been synthesized using different methods.
Scientific Research Applications
Medicinal Chemistry
Quinoline motifs, which are present in the structure of N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Anticancer Activity
Quinoline derivatives have shown promising anticancer activity . The presence of the quinoline motif in N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide could potentially contribute to anticancer properties.
Antioxidant Activity
Quinoline derivatives have also been found to exhibit antioxidant activity . This suggests that N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide could potentially be used in the development of antioxidant therapies.
Anti-inflammatory Activity
The quinoline motif has been associated with anti-inflammatory activity . Therefore, N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide could potentially be used in the treatment of inflammatory conditions.
Antimalarial Activity
Quinoline derivatives have demonstrated antimalarial activity . This suggests that N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide could potentially be used in the development of antimalarial drugs.
Antituberculosis Activity
Quinoline derivatives have shown antituberculosis activity . This suggests that N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide could potentially be used in the treatment of tuberculosis.
Synthesis of Oxalamides
A sustainable synthesis of oxalamides, by acceptorless dehydrogenative coupling of ethylene glycol with amines, generating H2, homogeneously catalyzed by a ruthenium pincer complex, has been presented . The reverse hydrogenation reaction is also accomplished using the same catalyst . This method could potentially be used in the synthesis of N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide.
Potential Applications in Drug Delivery
Oxalamides are used in drug delivery as a synthon of organosilica nanoparticles . Given that N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide is an oxalamide, it could potentially be used in the development of drug delivery systems.
properties
IUPAC Name |
N'-(2-methylquinolin-4-yl)-N-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-3-8-16-14(19)15(20)18-13-9-10(2)17-12-7-5-4-6-11(12)13/h3-7,9H,1,8H2,2H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFSMWZFDGGRPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-allyl-N2-(2-methylquinolin-4-yl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.